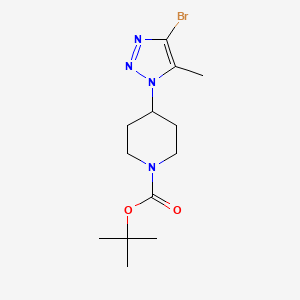
4-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-1-Boc-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD35058892” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD35058892” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of “MFCD35058892” is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD35058892” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: The reactions involving “MFCD35058892” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a variety of oxygenated compounds, while reduction could produce different hydrogenated derivatives.
Applications De Recherche Scientifique
“MFCD35058892” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which “MFCD35058892” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure or function of the target molecules, resulting in the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These similar compounds share certain structural features or reactivity patterns with “MFCD35058892,” but each has its own unique characteristics and applications.
Propriétés
Formule moléculaire |
C13H21BrN4O2 |
|---|---|
Poids moléculaire |
345.24 g/mol |
Nom IUPAC |
tert-butyl 4-(4-bromo-5-methyltriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21BrN4O2/c1-9-11(14)15-16-18(9)10-5-7-17(8-6-10)12(19)20-13(2,3)4/h10H,5-8H2,1-4H3 |
Clé InChI |
QMZPIXZTUNQSLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















